REACTION_SMILES
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[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[CH:1](=[O:2])[c:3]1[n:4][cH:5][c:6]([N+:10](=[O:11])[O-:12])[c:7]([CH3:9])[cH:8]1.[OH:24][CH2:25][CH2:26][OH:27].[c:13]1([CH3:14])[cH:15][cH:16][c:17]([S:18]([OH:19])(=[O:20])=[O:21])[cH:22][cH:23]1>>[CH:1]1([c:3]2[n:4][cH:5][c:6]([N+:10](=[O:11])[O-:12])[c:7]([CH3:9])[cH:8]2)[O:2][CH2:26][CH2:25][O:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C=O)ncc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)O)cc1
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Name
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Type
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product
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Smiles
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Cc1cc(C2OCCO2)ncc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |